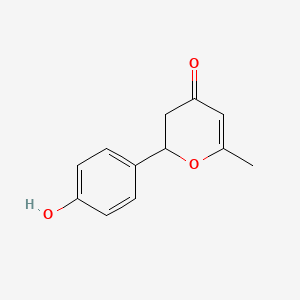

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one

Übersicht

Beschreibung

This compound likely belongs to the class of organic compounds known as azo compounds, which are characterized by a functional group with the formula R-N=N-R’, where R and R’ can be either aryl or alkyl . They are used in a variety of applications, including as dyes and pigments .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-hydroxyphenyl)ethyl 3,4,5-trihydroxybenzoate (HETB) have been synthesized from Rhodiola crenulata . The synthesis involved various steps and resulted in a compound with α-glucosidase inhibitory activities .Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by their physicochemical properties and spectroanalytical data . Techniques such as NMR, IR, and elemental analysis are typically used .Chemical Reactions Analysis

In the case of similar compounds, reactions have been observed under certain conditions. For instance, 2,4,6-Tris(4-hydroxyphenyl)-1,3,5-triazine was synthesized by cyclotrimerization of 4-cyanophenol using trifluromethanesulphonic acid as a catalyst at room temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the functional groups it contains. For instance, similar compounds have shown fluorescence and their emission characteristics are very sensitive to the micro-environment .Wissenschaftliche Forschungsanwendungen

Summary of the Application

The compound has been investigated for its ability to inhibit α-amylase and α-glucosidase, two key enzymes involved in carbohydrate digestion. This is relevant for the treatment of diabetes mellitus, a condition characterized by high postprandial hyperglycaemia .

Methods of Application or Experimental Procedures

The inhibition mechanism of the compound was investigated through in vitro enzymatic kinetics, conformation analysis, and molecular docking .

Results or Outcomes

The compound was found to reversibly inhibit α-amylase and α-glucosidase in a mixed-type and competitive manner with IC50 values of 81.2±5.3 and 54.8±2.4 µM, respectively . The interaction of the compound with both enzymes was primarily influenced by hydrogen bonding and van der Waals forces .

2. Antibacterial Activity

Summary of the Application

The compound has been used to synthesize Cobalt (II) complexes, which have been studied for their antibacterial activity .

Methods of Application or Experimental Procedures

The compound was used to synthesize two new Cobalt (II) complexes. These were characterized using various techniques including powder X-Ray Diffraction, UV–Vis, IR, NMR, elemental analysis, and MS spectral data .

Results or Outcomes

The ligand displayed moderate antibacterial activity (MIC = 32–128 μg/mL) against Staphylococcus aureus ATCC25923, Escherichia coli ATCC25922, Pseudomonas aeruginosa, and Klebsiella pneumoniae 22 . The cobalt (II) complex showed moderate activity against Pseudomonas aeruginosa (MIC = 128 μg/mL) and Klebsiella pneumoniae 22 (MIC = 64 μg/mL) .

3. Fluorescent Probes

Summary of the Application

The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Methods of Application or Experimental Procedures

The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .

Results or Outcomes

The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .

4. Synthesis of Biopolymers

Summary of the Application

The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .

Methods of Application or Experimental Procedures

The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .

5. Fluorescent Probes

Summary of the Application

The compound has been used to synthesize novel fluorescent probes. These probes are sensitive to the micro-environment and show a single absorption and dual emission with large Stokes shift originating from excited state intramolecular proton transfer .

Methods of Application or Experimental Procedures

The compound was synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively. The absorption-emission characteristics of all these compounds were studied as a function of pH .

Results or Outcomes

The synthesized compounds showed a single broad emission. The experimental absorption and emission wavelengths were in good agreement with those predicted using the Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) .

6. Synthesis of Biopolymers

Summary of the Application

The compound has been used in the synthesis of new classes of biopolymers, such as new epoxy and phenolic resins and polycarbonates .

Methods of Application or Experimental Procedures

The compound was used in the condensation reaction between phenol and levulinic acid, which requires the presence of a Brønsted acid as a catalyst .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-hydroxyphenyl)-6-methyl-2,3-dihydropyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-8-6-11(14)7-12(15-8)9-2-4-10(13)5-3-9/h2-6,12-13H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTXNQGVHWYOHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(O1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657515 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

CAS RN |

1167483-18-2 | |

| Record name | 2-(4-Hydroxyphenyl)-6-methyl-2,3-dihydro-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.